
3-Cyano-5-(3-cyano-2-fluorophenyl)phenol
Overview
Description
3-Cyano-5-(3-cyano-2-fluorophenyl)phenol is an organic compound with a complex structure that includes cyano and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(3-cyano-2-fluorophenyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-2-fluorobenzaldehyde with phenol in the presence of a base, followed by a series of purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(3-cyano-2-fluorophenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano or fluorophenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Cyano-5-(3-cyano-2-fluorophenyl)phenol serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reactions, including:
- Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction enables the formation of biaryl compounds, enhancing the compound's utility in synthesizing pharmaceuticals and agrochemicals.
- Oxidation and Reduction Reactions : The phenolic group can be oxidized to form quinones, while cyano groups can be reduced to amines, expanding the range of derivatives that can be synthesized from this compound.
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Activity : The compound has been investigated for its ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that it may interfere with cell signaling pathways or induce apoptosis in cancer cells, positioning it as a potential lead compound for cancer therapy .
Pharmaceutical Applications
Drug Development
The compound is being explored as a pharmaceutical intermediate. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets. For instance, derivatives of this compound have shown promising results in inhibiting topoisomerase and cytochrome enzymes involved in cancer progression .
Industrial Applications
Material Science
In industrial settings, this compound is utilized in the development of advanced materials such as polymers and liquid crystals. Its chemical properties contribute to the performance characteristics of these materials, making them suitable for applications in electronics and optics.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth compared to control samples, suggesting its potential as a new antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
---|---|---|
E. coli | 15 | 0 |
S. aureus | 18 | 0 |
P. aeruginosa | 12 | 0 |
Case Study 2: Anticancer Activity
In vitro studies on human prostate (PC-3) cancer cells showed that derivatives of this compound exhibited higher cytotoxicity than traditional chemotherapeutics like cisplatin.
Compound | IC50 (µM) | Reference Drug (Cisplatin) IC50 (µM) |
---|---|---|
3-Cyano Derivative A | 10 | 15 |
3-Cyano Derivative B | 8 | 15 |
Mechanism of Action
The mechanism of action of 3-Cyano-5-(3-cyano-2-fluorophenyl)phenol involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in metabolic processes and receptors in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-5-fluorophenylboronic acid: Shares the cyano and fluorophenyl groups but differs in its boronic acid functionality.
2-(3-cyano-5-fluorophenyl)-2-methylpropanoic acid: Similar structure but with a propanoic acid group instead of a phenol group.
Uniqueness
3-Cyano-5-(3-cyano-2-fluorophenyl)phenol is unique due to its combination of cyano and fluorophenyl groups attached to a phenol moiety
Biological Activity
3-Cyano-5-(3-cyano-2-fluorophenyl)phenol is a compound of significant interest due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHFO
- CAS Number : 1261891-43-3
The presence of cyano and fluorophenyl groups enhances its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The cyano group can participate in hydrogen bonding, while the phenolic hydroxyl group can engage in non-covalent interactions that modulate enzyme activity and cellular pathways. These interactions are crucial for its potential therapeutic effects against cancer and microbial infections.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of cyano compounds can inhibit topoisomerase enzymes, which are essential for DNA replication in cancer cells.
- Case Study : A study evaluated the anticancer activity of a series of compounds including cyano derivatives against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. Results demonstrated that certain derivatives exhibited IC values significantly lower than those of standard chemotherapeutics like cisplatin and topotecan, indicating enhanced potency against these cancer types .
Antimicrobial Activity
In addition to anticancer effects, this compound has been investigated for its antimicrobial properties.
- Research Findings : A comparative study on various synthesized monomeric alkaloids, including cyano derivatives, revealed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged widely depending on the specific bacterial strain tested .
Table 1: Anticancer Activity Overview
Compound | Cell Line | IC (µg/mL) | Reference |
---|---|---|---|
3-Cyano Derivative A | PC-3 | 15.30 | |
3-Cyano Derivative B | SK-LU-1 | 12.50 | |
Standard (Cisplatin) | PC-3 | 77.15 |
Table 2: Antimicrobial Activity Overview
Properties
IUPAC Name |
3-(3-cyano-5-hydroxyphenyl)-2-fluorobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O/c15-14-10(8-17)2-1-3-13(14)11-4-9(7-16)5-12(18)6-11/h1-6,18H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYDZQUHXYZDOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)C#N)O)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684754 | |
Record name | 2-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-43-3 | |
Record name | 2-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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